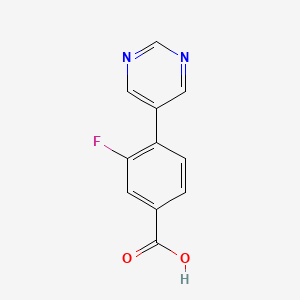![molecular formula C9H16O2 B13503489 {6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)
{6-Methoxyspiro[3.3]heptan-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Methoxyspiro[3.3]heptan-2-yl}methanol: is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes a methoxy group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methoxyspiro[3.3]heptan-2-yl}methanol typically involves the reaction of a suitable spirocyclic precursor with methanol under specific conditions. One common method involves the use of a spirocyclic ketone, which undergoes a reduction reaction to form the desired methanol derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: {6-Methoxyspiro[3.3]heptan-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, strong bases such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: {6-Methoxyspiro[3.3]heptan-2-yl}methanol is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving spirocyclic substrates. It can also be used to investigate the biological activity of spirocyclic compounds.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its unique structure may impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of {6-Methoxyspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes that catalyze reactions involving spirocyclic compounds. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
{2-amino-6-methoxyspiro[3.3]heptan-2-yl}methanol hydrochloride: This compound has a similar spirocyclic structure but includes an amino group, which may alter its chemical and biological properties.
{6-methoxyspiro[3.3]heptan-2-yl}methanol acetate: This derivative has an acetate group instead of a hydroxymethyl group, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(2-methoxyspiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-8-4-9(5-8)2-7(3-9)6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
DRUVBRFXSIQEQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC2(C1)CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
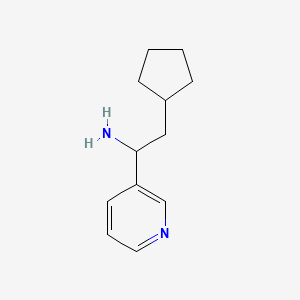
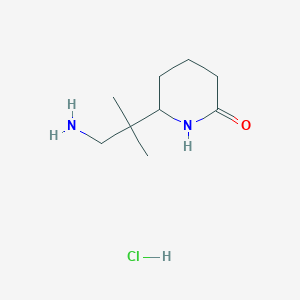
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
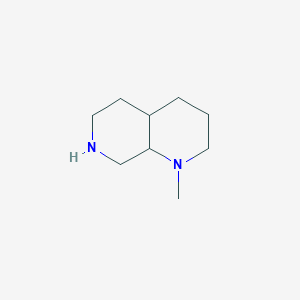
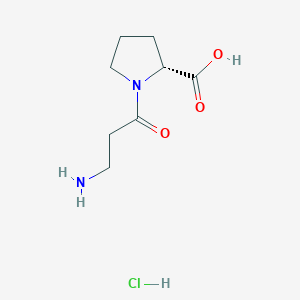
![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
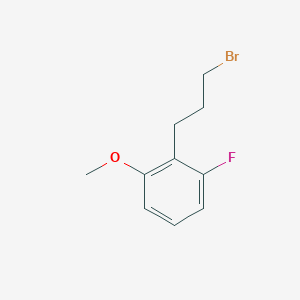
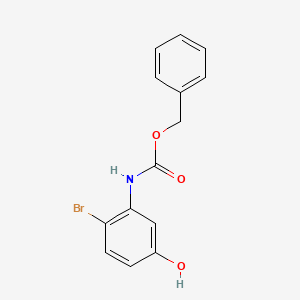
![Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13503478.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
